Boiling Point Reduction vs. 2-Chloroethyl Isomer: Enhanced Volatility for Distillation and Gas-Phase Reactions
The 1-chloroethyl regioisomer exhibits a significantly lower boiling point (227.9 °C at 760 mmHg) compared to its 2-chloroethyl counterpart (245.8 °C at 760 mmHg) . This 17.9 °C difference, calculated from Chemsrc experimental data, indicates weaker intermolecular forces in the branched isomer, which can translate to more efficient distillation recovery and reduced thermal degradation during purification .
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 227.9 ± 25.0 °C at 760 mmHg |
| Comparator Or Baseline | 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole: 245.8 ± 25.0 °C at 760 mmHg |
| Quantified Difference | Δ = 17.9 °C (lower for target) |
| Conditions | Predicted values from Chemsrc database; experimental context unspecified |
Why This Matters
Lower boiling point facilitates fractional distillation, reduces energy costs, and minimizes thermal decomposition risks during scale-up.
